molecular formula C18H18F3N7 B12266101 2-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine

2-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B12266101
M. Wt: 389.4 g/mol
InChI Key: AAKYABRLDRZXBR-UHFFFAOYSA-N
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Description

2-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the pyridine and pyrrolidine moieties. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Common Reagents and Conditions: Typical reagents include halogenated compounds, metal catalysts (such as palladium or platinum), and organic solvents (like dichloromethane or ethanol). Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product formation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

2-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and reach its intracellular targets.

Comparison with Similar Compounds

Similar compounds to 2-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine include other triazolopyrimidine derivatives and pyridine-containing heterocycles. These compounds share similar structural features and biological activities but differ in their specific functional groups and substituents. The presence of the trifluoromethyl group in this compound makes it unique, as it enhances its stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H18F3N7

Molecular Weight

389.4 g/mol

IUPAC Name

5-methyl-7-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H18F3N7/c1-11-6-16(28-17(25-11)23-10-24-28)27-5-3-12-8-26(9-14(12)27)15-7-13(2-4-22-15)18(19,20)21/h2,4,6-7,10,12,14H,3,5,8-9H2,1H3

InChI Key

AAKYABRLDRZXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC4C3CN(C4)C5=NC=CC(=C5)C(F)(F)F

Origin of Product

United States

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